molecular formula C17H32N4O5S2 B14201023 L-Methionyl-L-cysteinyl-L-leucyl-L-alanine CAS No. 918529-14-3

L-Methionyl-L-cysteinyl-L-leucyl-L-alanine

Cat. No.: B14201023
CAS No.: 918529-14-3
M. Wt: 436.6 g/mol
InChI Key: XAICRNRLUPNYDQ-CYDGBPFRSA-N
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Description

L-Methionyl-L-cysteinyl-L-leucyl-L-alanine is a tetrapeptide composed of the amino acids L-methionine, L-cysteine, L-leucine, and L-alanine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-leucine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for L-cysteine and L-methionine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, to produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-cysteinyl-L-leucyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing amino acids, L-methionine and L-cysteine, can be oxidized to form sulfoxides and disulfides, respectively.

    Reduction: Disulfide bonds formed between cysteine residues can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed

    Oxidation: Methionine sulfoxide and cystine (disulfide bond between two cysteine residues).

    Reduction: Free thiol groups from cysteine residues.

    Substitution: Modified peptides with various functional groups attached to the amino groups.

Scientific Research Applications

L-Methionyl-L-cysteinyl-L-leucyl-L-alanine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its role in modulating immune responses and as a potential drug candidate.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Methionyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, the sulfur-containing amino acids, L-methionine and L-cysteine, can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Additionally, the peptide may interact with cellular receptors and enzymes, modulating various biochemical pathways involved in cell signaling, metabolism, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-alanyl-L-prolyl-L-arginylglycyl-L-phenylalanyl-L-seryl-L-cysteinyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-threonyl-L-seryl-L-alpha-glutamyl-L-isoleucyl-L-alpha-aspartyl-L-leucyl-L-prolyl-L-valyl-L-lysyl-L-arginyl-L-arginyl-L-alanine: A longer peptide with similar amino acid composition.

    N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar methionine and leucine residues.

Uniqueness

L-Methionyl-L-cysteinyl-L-leucyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of both sulfur-containing amino acids (L-methionine and L-cysteine) and hydrophobic amino acids (L-leucine and L-alanine) contributes to its stability, reactivity, and biological activity.

Properties

CAS No.

918529-14-3

Molecular Formula

C17H32N4O5S2

Molecular Weight

436.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H32N4O5S2/c1-9(2)7-12(15(23)19-10(3)17(25)26)20-16(24)13(8-27)21-14(22)11(18)5-6-28-4/h9-13,27H,5-8,18H2,1-4H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t10-,11-,12-,13-/m0/s1

InChI Key

XAICRNRLUPNYDQ-CYDGBPFRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCSC)N

Origin of Product

United States

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